molecular formula C25H29N7O3 B1657134 4,6-dimorpholin-4-yl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine CAS No. 5554-44-9

4,6-dimorpholin-4-yl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine

Cat. No.: B1657134
CAS No.: 5554-44-9
M. Wt: 475.5 g/mol
InChI Key: YJFYYRSOBMAHIH-NLRVBDNBSA-N
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Description

4,6-dimorpholin-4-yl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine is a complex organic compound that combines the structural features of benzaldehyde, triazine, and hydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimorpholin-4-yl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine typically involves the reaction of 2-(Benzyloxy)benzaldehyde with 4,6-dimorpholin-4-yl-1,3,5-triazine-2-hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-dimorpholin-4-yl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

4,6-dimorpholin-4-yl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,6-dimorpholin-4-yl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzaldehyde: Shares the triazine and benzaldehyde moieties but lacks the hydrazone group.

    2-Benzyloxybenzaldehyde: Contains the benzyloxybenzaldehyde structure but does not have the triazine or hydrazone groups.

Uniqueness

4,6-dimorpholin-4-yl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine is unique due to its combination of benzaldehyde, triazine, and hydrazone structures.

Properties

CAS No.

5554-44-9

Molecular Formula

C25H29N7O3

Molecular Weight

475.5 g/mol

IUPAC Name

4,6-dimorpholin-4-yl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine

InChI

InChI=1S/C25H29N7O3/c1-2-6-20(7-3-1)19-35-22-9-5-4-8-21(22)18-26-30-23-27-24(31-10-14-33-15-11-31)29-25(28-23)32-12-16-34-17-13-32/h1-9,18H,10-17,19H2,(H,27,28,29,30)/b26-18+

InChI Key

YJFYYRSOBMAHIH-NLRVBDNBSA-N

SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=C3OCC4=CC=CC=C4)N5CCOCC5

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3OCC4=CC=CC=C4)N5CCOCC5

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=C3OCC4=CC=CC=C4)N5CCOCC5

Origin of Product

United States

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